HECTD2-PIAS1 Interaction Inhibition: BC-1382 Delivers ~1200-Fold Higher Potency Than Heclin Displays on Any HECT Ligase
BC-1382 inhibits the HECTD2-PIAS1 protein-protein interaction with an IC50 of approximately 5 nM in a pull-down assay [1]. In contrast, the broad-spectrum HECT inhibitor Heclin exhibits IC50 values of 6.3–6.9 μM against its known targets Smurf2, Nedd4, and WWP1, and has no reported activity against HECTD2 [2]. The potency difference exceeds three orders of magnitude and reflects entirely distinct target profiles.
| Evidence Dimension | IC50 against primary target PPI |
|---|---|
| Target Compound Data | BC-1382: ~5 nM (HECTD2-PIAS1) |
| Comparator Or Baseline | Heclin: 6.3–6.9 μM (Smurf2/Nedd4/WWP1); no HECTD2 activity reported |
| Quantified Difference | ~1,200-fold greater potency; unique HECTD2 engagement |
| Conditions | In vitro pull-down assay (BC-1382); tissue culture cells (Heclin) |
Why This Matters
Procurement of BC-1382 is essential for experiments requiring specific HECTD2 inhibition, as no other commercial small molecule targets this ligase.
- [1] Coon TA, et al. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury. Sci Transl Med. 2015;7(295):295ra109. doi:10.1126/scitranslmed.aab3881 View Source
- [2] Mund T, Grabbe C, et al. Disruption of the HECT domain E3 ligase family by a small molecule inhibitor. ACS Chem Biol. 2014;9(11):2585-2593. doi:10.1021/cb500591y View Source
